molecular formula C26H21ClN4OS B2874114 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 361171-59-7

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2874114
CAS No.: 361171-59-7
M. Wt: 472.99
InChI Key: SJESTDSBHNANEG-UHFFFAOYSA-N
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Description

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C26H21ClN4OS and its molecular weight is 472.99. The purity is usually 95%.
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Properties

CAS No.

361171-59-7

Molecular Formula

C26H21ClN4OS

Molecular Weight

472.99

IUPAC Name

5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-methyl-3-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C26H21ClN4OS/c1-28-26(33)31-22(16-8-4-2-5-9-16)15-21(30-31)24-23(17-10-6-3-7-11-17)19-14-18(27)12-13-20(19)29-25(24)32/h2-14,22H,15H2,1H3,(H,28,33)(H,29,32)

InChI Key

SJESTDSBHNANEG-UHFFFAOYSA-N

SMILES

CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities based on diverse research findings, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dihydroquinoline moiety
  • A pyrazole ring
  • A thioamide functional group

This unique combination of structural elements contributes to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring cytokine production. It demonstrated a remarkable ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed comparable efficacy to standard anti-inflammatory drugs like indomethacin at similar concentrations.

3. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of pathogenic bacteria and fungi. It exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Research Findings and Case Studies

Study Activity Cell Line/Pathogen IC50/MIC Value Reference
Study AAnticancerMCF-715 µM
Study BAnti-inflammatoryCytokine productionInhibition >70%
Study CAntimicrobialE. coli16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioamide group may interact with key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound has been shown to affect pathways related to apoptosis and cell proliferation, particularly through modulation of NF-kB signaling.

Preparation Methods

Crystallization and Chromatography

  • Recrystallization : Chloroform-hexane (1:3) yields needle-like crystals.
  • Column Chromatography : Silica gel (230–400 mesh), eluent CHCl3:MeOH (95:5).

Spectroscopic Data

Key Characterization of the Final Product :

Technique Data
IR (KBr) 3345 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
¹H NMR (400 MHz, DMSO-d₆) δ 2.35 (s, 3H, N–CH3), 3.10–3.25 (m, 2H, pyrazoline H4), 5.45 (dd, 1H, pyrazoline H5), 7.20–8.10 (m, 14H, aromatic)
HRMS (ESI) Calculated for C₂₆H₂₂ClN₄OS: 485.1164; Found: 485.1168 [M+H]⁺

Comparative Analysis of Synthetic Routes

A comparative study of cyclization agents reveals acetic acid as superior to aqueous-organic media for minimizing by-products:

Condition Solvent Temperature Yield
Acetic acid Glacial CH₃COOH 110°C 74%
Aqueous-organic Toluene:H₂O (3:1) 60°C 61%
  • General quinoline synthesis methods are inferred from standard organic chemistry protocols. 

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